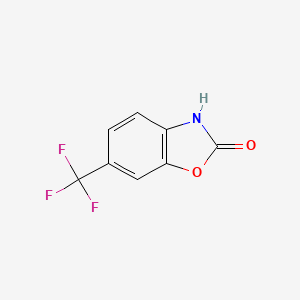
6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . Compounds with this group are a subclass of the organofluorines .
Synthesis Analysis
Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the molecular structure of the compound it is part of.Chemical Reactions Analysis
The trifluoromethyl group can be involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Physical And Chemical Properties Analysis
The trifluoromethyl group has unique properties that can affect the physical and chemical properties of the compound it is part of. For example, it has a significant electronegativity , and it can lower the basicity of compounds like trifluoroethanol .Scientific Research Applications
Novel Acid-Catalyzed O-Benzylation
A study demonstrated the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylation reagent. The reaction of various functionalized alcohols with TriBOT in the presence of trifluoromethanesulfonic acid afforded the benzyl ethers in good yields, showcasing the utility of trifluoromethyl derivatives in synthetic chemistry to achieve high atom economy and stable reagent profiles Yamada, Fujita, & Kunishima, 2012.
Mix-and-Heat Benzylation of Alcohols
Another application involves 2-Benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming. This study highlights the synthesis and reactivity of such compounds, indicating the broader utility of trifluoromethyl derivatives in facilitating benzylation reactions in good to excellent yields Poon & Dudley, 2006.
One-Pot Synthesis of Benzodiazoles
Research into the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzimidazole, benzoxazole, and benzothiazole derivatives through reactions of trifluoroacetic acid and difluoroacetic acid with commercially available o-phenylenediamines and 2-aminophenols demonstrates the versatility of trifluoromethyl compounds in creating a new generation of molecules for drug synthesis Ge et al., 2007.
Deoxytrifluoromethylation of Alcohols
A novel copper metallaphotoredox-mediated direct deoxytrifluoromethylation process was developed, activating alcohol substrates in situ by benzoxazolium salts for C(sp3)-CF3 bond formation. This advancement underscores the potential of trifluoromethyl derivatives in enhancing the pharmaceutical properties of small-molecule drug candidates through direct deoxytrifluoromethylation Intermaggio et al., 2022.
Nucleophilic Trifluoromethylation
The use of ionic liquids for nucleophilic trifluoromethylation reactions, including trifluoromethyl(trimethyl)silane with various halides and carbonyl functionalities, showcases the adaptability of trifluoromethyl derivatives in creating efficient solvent systems for organic synthesis Kim & Shreeve, 2004.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethyl)-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)4-1-2-5-6(3-4)14-7(13)12-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXDHIAHJFPLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)OC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-2,3-dihydro-1,3-benzoxazol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

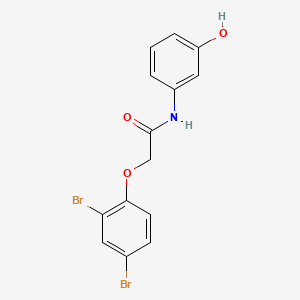
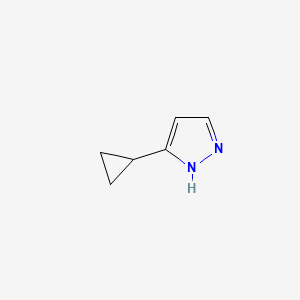
![3-Tert-butyl-5-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2675558.png)
![1-Methyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2675559.png)

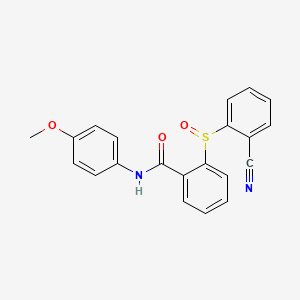

![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2675573.png)
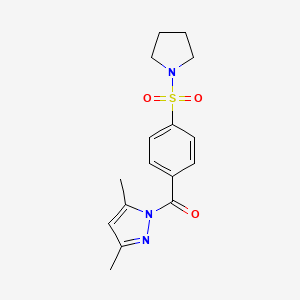
![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2675577.png)
![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)